molecular formula C15H12BrN3O2 B065599 2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline CAS No. 175135-31-6

2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline

Cat. No.: B065599
CAS No.: 175135-31-6
M. Wt: 346.18 g/mol
InChI Key: LUEIKOBKCRYXBE-UHFFFAOYSA-N
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Description

2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of 2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The bromo and methoxy groups may enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, differentiating it from other similar compounds that lack this heterocyclic ring .

Properties

IUPAC Name

2-[5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2/c1-20-9-6-7-12(16)11(8-9)15-19-18-14(21-15)10-4-2-3-5-13(10)17/h2-8H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEIKOBKCRYXBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C2=NN=C(O2)C3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594458
Record name 2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-31-6
Record name 2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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